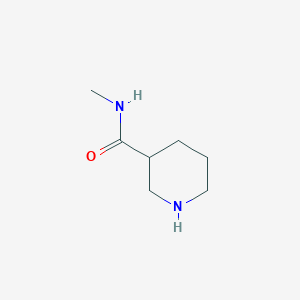

N-methylpiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methylpiperidine 3 Carboxamide and Its Derivatives

General Synthetic Routes

The construction of N-methylpiperidine-3-carboxamide can be approached through two primary retrosynthetic disconnections: the formation of the amide bond and the synthesis of the piperidine (B6355638) ring itself.

Amide Bond Formation Strategies

The creation of the amide linkage is a cornerstone of organic synthesis. For this compound, this typically involves the reaction of a piperidine-3-carboxylic acid derivative with methylamine (B109427). The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, activating the carboxylic acid is the more common and milder approach.

Standard activation methods convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com This can be achieved by converting the acid to a more reactive species like an acid chloride or by using coupling reagents.

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Specific Example(s) | Mechanism of Action | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comcbijournal.com | Substituted ureas (e.g., Dicyclohexylurea), which can be insoluble and easily filtered off. luxembourg-bio.com |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an active ester with the carboxylic acid, which readily reacts with the amine. | Phosphine oxides. |

| Uronium/Aminium Salts | HATU, HBTU | Similar to phosphonium salts, these reagents form active esters (often with additives like HOBt) that are highly reactive towards amines. luxembourg-bio.com | Guanidinium byproducts can sometimes form if the amine reacts directly with the coupling reagent. luxembourg-bio.com |

The choice of coupling reagent and reaction conditions is crucial for optimizing yield and purity. For instance, carbodiimide-based couplings are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and minimize side reactions, such as epimerization at the alpha-carbon. luxembourg-bio.com A cost-effective and environmentally friendly protocol using EDC·HCl in PEG-400 has been developed for direct amide bond formation, highlighting the operational simplicity and avoidance of hazardous organic solvents. cbijournal.com

Piperidine Ring Synthesis and Functionalization

Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct methods to access the piperidine scaffold is the reduction of a corresponding pyridine derivative. For example, methyl-substituted pipecolinates (piperidine-2-carboxylates) are often synthesized via the hydrogenation of disubstituted pyridines. nih.gov This method can exhibit diastereoselectivity, often favoring the formation of cis-isomers. nih.gov Catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are commonly employed for this transformation. nih.gov

Cyclization Strategies: Building the ring from acyclic precursors offers another versatile route. These methods include:

Aza-Diels-Alder Reactions: A [4+2] cycloaddition between an imine and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.

Intramolecular Cyclization: Various intramolecular reactions, such as reductive amination of keto-aldehydes or ring-closing metathesis, can be used to form the six-membered ring.

Palladium-Catalyzed Cycloadditions: Ring opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition has been utilized to create functionalized piperidines. whiterose.ac.uk

Once the piperidine ring is formed, functionalization at the C3 position can be achieved. If the ring is synthesized with a precursor group at C3, such as an ester or nitrile, it can be subsequently converted to the N-methylcarboxamide.

Stereoselective Synthesis of this compound Stereoisomers

Since the C3 position of this compound is a stereocenter, controlling its absolute configuration is often a primary goal, particularly in pharmaceutical applications. This is achieved through asymmetric synthesis, which can be broadly categorized into chiral auxiliary-based methods and asymmetric catalysis.

Chiral Auxiliary Approaches

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

A notable example involves the use of N-sulfinyl amines, such as the Ellman auxiliary. whiterose.ac.uk This approach has been used to synthesize chiral 2,6-disubstituted piperidines. The bulky tert-butyl group of the sulfinyl auxiliary effectively blocks one face of the molecule, forcing a cyclization reaction to occur from the less sterically hindered face, thereby inducing high diastereoselectivity. whiterose.ac.uk Similarly, carbohydrate-based auxiliaries, like D-arabinopyranosylamine, have been employed in domino Mannich–Michael reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further modified to create a variety of substituted piperidines. researchgate.net

Asymmetric Catalysis in Piperidine-3-carboxamide Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for synthesizing enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn One key method is the asymmetric dearomatization of nicotinamide-derived pyridinium (B92312) salts. acs.org Using a rhodium catalyst with a chiral ligand, such as (S)-BINAP, the dearomative arylation of these salts can proceed with high yield and excellent enantioselectivity (up to 96% ee). acs.org Another significant rhodium-catalyzed process is the asymmetric reductive Heck reaction, which couples arylboronic acids with a dihydropyridine (B1217469) derivative to furnish 3-substituted tetrahydropyridines, which are then reduced to the final piperidine product. snnu.edu.cnorganic-chemistry.org

Examples of Rh-Catalyzed Asymmetric Synthesis for 3-Substituted Piperidines

| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) |

| Dearomative Arylation | [Rh(COD)₂BF₄] / (S)-BINAP | Nicotinamide-derived pyridinium salt, Phenyl triolborate | C6-aryl-dihydronicotinamide | 96% |

| Reductive Heck Reaction | [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine, Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to 99% |

Diastereoselective Cyclization and Modification Methods

Diastereoselective methods are used to control the relative stereochemistry between two or more stereocenters. This can be achieved through cyclization reactions where the transition state geometry is influenced by existing stereocenters or through the modification of a pre-existing chiral ring.

Visible-light-driven radical silylative cyclization of aza-1,6-dienes provides a chemo- and stereoselective route to densely functionalized piperidines. researchgate.net This method can create products with three contiguous stereocenters in a highly atom-economical fashion, often with high diastereoselectivity. researchgate.net

Furthermore, the stereochemistry of a substituted piperidine ring can often be modified post-synthesis. For instance, base-mediated epimerization can be used to convert a cis-disubstituted piperidine into its more thermodynamically stable trans-diastereoisomer. nih.gov This process involves the formation of an enolate intermediate followed by re-protonation. nih.gov Alternatively, stereoselective reduction of an intermediate imine or enamine, formed from an achiral diketoester precursor, can lead to trisubstituted piperidines with high diastereomeric purity (dr ≥98:2). researchgate.net This reduction can be accomplished using either platinum-catalyzed hydrogenation or enzymatic imine reductases. researchgate.net

Advanced Synthetic Transformations for Structural Diversity

To expand the chemical space around the this compound core, chemists employ a variety of advanced synthetic transformations. These methods allow for the precise introduction of diverse functionalities and the construction of complex molecular architectures, which are essential for fine-tuning the pharmacological properties of the parent compound.

Exploration of Diverse Functional Group Incorporations

The introduction of diverse functional groups onto the this compound framework can be achieved through several strategic approaches, primarily by modifying the piperidine ring or the carboxamide moiety.

A foundational method for diversification involves the amide coupling of N-methylpiperidine-3-carboxylic acid with a wide array of primary and secondary amines. This reaction is typically facilitated by common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 4-Dimethylaminopyridine (DMAP). mdpi.com This strategy allows for the introduction of various substituents on the amide nitrogen, significantly altering the molecule's properties. For instance, coupling with different benzylamines can introduce aromatic rings with diverse electronic and steric properties. mdpi.com

Another powerful technique is reductive amination . This method can be used to introduce substituents at the piperidine nitrogen. For the synthesis of this compound itself, reductive amination of a suitable precursor aldehyde or ketone with methylamine is a key step. This versatile reaction can also be employed to build more complex derivatives by using functionalized aldehydes or ketones in the synthesis of the piperidine ring itself, which can then be N-methylated.

Furthermore, N-alkylation of the piperidine nitrogen provides a direct route to introduce a variety of alkyl groups. This can be achieved by reacting a precursor piperidine-3-carboxamide with an appropriate alkyl halide. To ensure mono-alkylation and avoid the formation of quaternary ammonium salts, the reaction conditions, such as the stoichiometry of the reagents and the choice of base, must be carefully controlled.

More advanced strategies, such as C-H functionalization , are emerging as powerful tools for the direct introduction of functional groups onto the piperidine ring. While specific examples on this compound are still developing, the general principles of directed C-H activation hold promise for the late-stage modification of this scaffold, allowing for the introduction of aryl, alkyl, or other groups at specific positions on the piperidine ring.

The following table summarizes various functional group incorporations on the piperidine-3-carboxamide core, based on established synthetic methods.

| Method | Reactants | Reagents | Incorporated Functional Group |

| Amide Coupling | N-methylpiperidine-3-carboxylic acid, Various amines | EDCI, DMAP | Diverse substituents on the amide nitrogen |

| Reductive Amination | Piperidine precursor (aldehyde/ketone), Methylamine | Reducing agent (e.g., NaBH(OAc)₃) | N-methyl group and other ring substituents |

| N-Alkylation | Piperidine-3-carboxamide, Alkyl halide | Base (e.g., K₂CO₃) | Various N-alkyl groups |

Fragment Coupling Strategies for this compound Analogues

Fragment coupling strategies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex molecules and are highly applicable to the diversification of this compound analogues. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, linking the core scaffold to a wide range of molecular fragments.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgatlanchimpharma.comorganic-chemistry.orgyoutube.com This reaction can be employed to couple a halo-substituted this compound derivative with a diverse range of primary or secondary amines, anilines, or other nitrogen-containing heterocycles. The versatility of this reaction allows for the introduction of a vast array of amino functionalities, which can significantly impact the biological activity of the resulting analogues. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. wikipedia.orglibretexts.org

Another cornerstone of fragment coupling is the Suzuki-Miyaura coupling , which facilitates the formation of carbon-carbon bonds between a halo- or triflate-substituted this compound and a boronic acid or ester. nih.govresearchgate.netnih.gov This reaction is exceptionally tolerant of various functional groups, making it ideal for the late-stage diversification of complex molecules. A wide variety of aryl, heteroaryl, and vinyl boronic acids are commercially available, providing access to a vast chemical space of this compound analogues.

For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. nih.govorganic-chemistry.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with a halo-substituted this compound. The resulting alkynyl-substituted analogues can serve as versatile intermediates for further transformations or as final products with unique structural and electronic properties.

The following table provides an overview of key fragment coupling strategies applicable to the synthesis of this compound analogues.

| Reaction | Coupling Partners | Catalyst/Reagents | Bond Formed |

| Buchwald-Hartwig Amination | Halo-N-methylpiperidine-3-carboxamide, Amine | Palladium catalyst, Ligand, Base | C-N |

| Suzuki-Miyaura Coupling | Halo-N-methylpiperidine-3-carboxamide, Boronic acid/ester | Palladium catalyst, Base | C-C (sp²-sp²) |

| Sonogashira Coupling | Halo-N-methylpiperidine-3-carboxamide, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (sp²-sp) |

Mechanism of Action and Molecular Target Elucidation

Identification of Specific Biological Targets

N-methylpiperidine-3-carboxamide has been identified as a key structural component in a variety of compounds with demonstrated biological activities, suggesting its potential to interact with a range of biological targets.

The this compound moiety is present in molecules designed as inhibitors for several enzyme families. Its role often appears to be that of a scaffold, orienting other functional groups for optimal interaction with the enzyme's active site.

Kinase Inhibition: This scaffold is a recurring feature in patented kinase inhibitors. For instance, it is incorporated into compounds targeting Janus kinases (JAKs), which are crucial in cytokine signaling pathways implicated in inflammation and autoimmune diseases google.com. It is also found in inhibitors of human epidermal growth factor receptor (HER) kinases, which are involved in cell proliferation and cancer googleapis.com. The piperidine (B6355638) ring likely positions substituents to interact with the ATP-binding pocket of these kinases.

Histone Methyltransferase Inhibition: Derivatives of this compound have been investigated as inhibitors of nuclear SET domain-containing protein 2 (NSD2), a histone methyltransferase. Overexpression of NSD2 is linked to various cancers, and its inhibition is a therapeutic strategy epo.org.

Acetylcholinesterase Inhibition: In the context of neuroprotective agents, computational studies have explored derivatives of this compound for their potential to inhibit acetylcholinesterase, an enzyme central to neurotransmission and a target in Alzheimer's disease therapy up.ac.za.

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition: The compound is a structural element in inhibitors of DGAT2, an enzyme involved in triglyceride synthesis, which is a target for metabolic disorders googleapis.com.

Oxidative Phosphorylation Inhibition: Benzene-1,4-disulfonamides incorporating the this compound structure have been identified as inhibitors of oxidative phosphorylation, a key cellular energy production pathway nih.gov.

Anti-diabetic Potential: Preliminary studies have identified this compound within a fraction of Rosmarinus officinalis (rosemary) that exhibited potential anti-diabetic effects, suggesting a possible role in inhibiting enzymes related to glucose metabolism .

A derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide, was identified as a potent inhibitor of the replication of Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 of 109 nM nih.gov. The specific molecular target within the parasite has not yet been fully elucidated.

Below is a table summarizing the enzyme targets of compounds containing the this compound moiety.

| Enzyme Target Family | Specific Enzyme(s) | Therapeutic Area |

| Kinases | Janus Kinases (JAKs), HER Kinases | Inflammation, Cancer |

| Histone Methyltransferases | NSD2 | Cancer |

| Esterases | Acetylcholinesterase | Neurodegenerative Diseases |

| Acyltransferases | DGAT2 | Metabolic Disorders |

| Metabolic Enzymes | Enzymes in Oxidative Phosphorylation | Cancer |

Direct evidence for the interaction of this compound with specific cellular transporters is limited. However, patent literature describes its use in the design of phosphate (B84403) transport inhibitors, suggesting a potential role in modulating the function of transporter proteins google.com. These larger constructs are designed to be active in the gastrointestinal lumen and inhibit intestinal phosphate uptake.

Modulation of Intracellular Signaling Pathways

The incorporation of this compound into various bioactive compounds indicates its potential to indirectly modulate intracellular signaling pathways by affecting the activity of key regulatory proteins.

By being a part of molecules that inhibit kinases such as JAKs and HERs, this compound is implicated in the disruption of signaling pathways critical for cell proliferation, differentiation, and survival google.comgoogleapis.com. For instance, inhibition of the JAK-STAT pathway can modulate immune responses, while inhibition of HER kinase signaling can halt the growth of cancer cells google.comgoogleapis.com. Similarly, its presence in histamine (B1213489) receptor antagonists suggests a role in modulating signaling cascades initiated by histamine, such as those involving Gq/11 and Gi/o proteins, which can lead to downstream effects like calcium mobilization and inhibition of adenylyl cyclase google.com.

The this compound structure is a component of compounds designed to inhibit myocardin-related transcription factor (MRTF) and serum response factor (SRF)-mediated gene transcription google.com. The MRTF/SRF pathway is involved in the regulation of genes associated with fibrosis, and its inhibition represents a therapeutic strategy for fibrotic diseases google.com. This suggests that molecules containing the this compound scaffold can influence cellular processes at the level of gene expression. Furthermore, its role in NSD2 inhibitors points to an ability to modulate gene expression through epigenetic mechanisms by affecting histone methylation patterns epo.org.

Cellular Assays and Phenotypic Screening

Phenotypic screening, which focuses on identifying substances that produce a desired effect in a biological system, has been a cornerstone in elucidating the therapeutic potential of piperidine-3-carboxamide derivatives. This approach allows for the discovery of compounds with novel mechanisms of action without prior knowledge of their specific molecular targets.

The initial identification of the biological activity of N-arylpiperidine-3-carboxamide derivatives has been facilitated by the use of high-throughput screening (HTS) and high-content screening (HCS) platforms. nih.govnih.gov These technologies enable the rapid assessment of large libraries of small molecules for their effects on cellular models. In one such screening effort, a library of commercially available small molecules was evaluated, leading to the identification of an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like phenotypic changes in human melanoma A375 cells. nih.govnih.gov This initial "hit" served as the basis for the development of a focused library of analogues to explore the structure-activity relationship (SAR) of this chemical series. nih.govnih.gov

The efficacy of this compound derivatives has been assessed using various in vitro cellular models relevant to the diseases they are intended to treat. These models are crucial for determining the biological activity of the compounds and for elucidating their mechanism of action at a cellular level.

For the study of anti-melanoma activity, human melanoma A375 cells have been utilized. nih.gov In these cells, N-arylpiperidine-3-carboxamide derivatives were shown to induce a senescence-like phenotype, characterized by changes in cell morphology and a decrease in cell proliferation. nih.gov The potency of these compounds was quantified by determining their half-maximal effective concentration (EC50) for inducing the senescent phenotype and their half-maximal inhibitory concentration (IC50) for anti-proliferative activity. nih.gov

| Compound | Cell Line | Activity | Potency |

|---|---|---|---|

| N-arylpiperidine-3-carboxamide derivative (Compound 54) | Human Melanoma A375 | Anti-proliferative | IC50 = 0.03 µM |

| N-arylpiperidine-3-carboxamide derivative (Compound 54) | Human Melanoma A375 | Senescence-like morphological change | EC50 = 0.04 µM |

In a different therapeutic context, piperidine-3-carboxamide derivatives have been investigated as potential agents for the treatment of osteoporosis. mdpi.comresearchgate.net For these studies, RAW264.7 cells, a murine macrophage cell line, were used to assess the anti-bone resorption effects of the compounds. mdpi.comresearchgate.net The inhibitory activity of these derivatives against cathepsin K, a key enzyme in bone resorption, was a primary focus of these investigations. mdpi.comresearchgate.net

In Vivo Mechanistic Validation in Preclinical Models

While in vitro studies provide valuable information about the activity of a compound at the cellular level, in vivo studies in preclinical models are essential for validating these findings and for assessing the compound's efficacy in a whole organism.

For a novel N-arylpiperidine-3-carboxamide derivative identified through phenotypic screening, further studies to evaluate its in vivo efficacy were reported to be underway. nih.gov In the context of anti-osteoporosis research, a specific piperidine-3-carboxamide derivative, designated as compound H-9, was tested in an in vivo model of osteoporosis induced by ovariectomy (OVX) in mice. mdpi.comresearchgate.net The results of this study demonstrated that compound H-9 was effective at increasing the bone mineral density in these animals, confirming its potential as a therapeutic agent for osteoporosis. mdpi.comresearchgate.net

| Compound | Preclinical Model | Therapeutic Area | Finding |

|---|---|---|---|

| Piperidine-3-carboxamide derivative (H-9) | OVX-induced osteoporosis mice | Osteoporosis | Increased bone mineral density |

Structure Activity Relationships Sar and Structure Property Relationships Spr

Impact of N-Methylation and Piperidine (B6355638) Ring Substitutions on Activity

The substitution pattern on both the piperidine nitrogen and the ring itself plays a critical role in modulating the biological activity of piperidine-3-carboxamide derivatives. The N-methyl group is a common feature, but its replacement or the introduction of other substituents can drastically alter the compound's pharmacological effects.

In the context of analgesics, quaternization of N-methyl piperidine with various phenacyl halides has been explored. journalagent.com Studies indicate that the presence of a methyl group on the piperidine nitrogen is significant for analgesic activity. When the methyl group is moved from the nitrogen to a para-position on the phenacyl ring, a decrease in activity is observed. journalagent.com This suggests that the N-methyl group is crucial for the desired interaction with the target receptor. Furthermore, the electronic properties of substituents on attached aromatic rings have a substantial impact. For instance, among para-substituted phenacyl piperidinium (B107235) compounds, a methyl group (electron-donating) showed more significant analgesic activity compared to bromo or chloro groups (electron-withdrawing), highlighting the sensitivity of the receptor interaction to electronic effects. journalagent.com

In the development of inhibitors for other targets, such as Cathepsin K (Cat K) for osteoporosis, the piperidine nitrogen is often substituted with larger groups like arylsulfonyls. mdpi.com Structure-activity relationship (SAR) studies on these (R)-1-(arylsulfonyl)-N-(benzyl)piperidine-3-carboxamides revealed that electron-withdrawing groups on the arylsulfonyl moiety (at position R1) generally lead to higher inhibitory potency than electron-donating groups. mdpi.com Conversely, electron-donating groups at the R2 position on the N-benzyl ring were found to be beneficial for enhancing activity. mdpi.com

The integrity and substitution position of the piperidine-3-carboxamide core are also paramount. In a study on antimelanoma agents, the piperidine-3-carboxamide moiety was found to be essential. nih.gov Shifting the carboxamide group to the 4-position of the piperidine ring resulted in an inactive compound. nih.gov Similarly, altering the ring size by replacing piperidine with smaller heterocycles like pyrrolidine (B122466) or azetidine (B1206935) led to a progressive decrease in activity, indicating that the six-membered ring is optimal for the observed biological effect. nih.gov

Table 1: Effect of Substitutions on the Activity of Piperidine-3-carboxamide Derivatives

| Scaffold/Target | Substitution Position | Substituent Type | Impact on Activity | Reference |

| Cathepsin K Inhibitors | R1 (on arylsulfonyl) | Electron-withdrawing (e.g., -Cl) | Increased Potency | mdpi.com |

| R1 (on arylsulfonyl) | Electron-donating (e.g., -OCH3) | Decreased Potency | mdpi.com | |

| R2 (on N-benzyl) | Electron-donating (e.g., -OCH3) | Increased Potency | mdpi.com | |

| Antimelanoma Agents | Piperidine Ring | 4-carboxamide (regioisomer) | Inactive | nih.gov |

| Heterocycle Ring | Pyrrolidine (smaller ring) | Decreased Activity | nih.gov | |

| Heterocycle Ring | Azetidine (smaller ring) | Greatly Decreased Activity | nih.gov | |

| Analgesics | Phenacyl Ring (para) | Electron-donating (-CH3) | Higher Activity | journalagent.com |

| Phenacyl Ring (para) | Electron-withdrawing (-Br, -Cl) | Lower Activity | journalagent.com |

Role of Stereochemistry and Chirality in Biological Activity

The three-dimensional arrangement of atoms in piperidine-3-carboxamide derivatives is a critical determinant of their interaction with biological targets. The chiral center at the C3 position of the piperidine ring means that these compounds can exist as different enantiomers, which often exhibit distinct biological activities.

Significant differences in activity between enantiomers are a common feature of chiral piperidine-3-carboxamides. In a series of N-arylpiperidine-3-carboxamide derivatives developed as antimelanoma agents, the target molecules showed a high degree of enantioselectivity. nih.govacs.org The (S)-enantiomer of the initial hit compound exhibited substantially greater potency than the racemic mixture, and was approximately 15-fold more active than the corresponding (R)-enantiomer. nih.govacs.org This stark difference underscores the importance of the specific stereochemical configuration for effective binding to the biological target. This phenomenon is not unique to this class of compounds; studies on other carboxamide-type molecules, such as indazole-3-carboxamide synthetic cannabinoid receptor agonists, also show that (S)-enantiomers are significantly more potent than their (R)-counterparts at both CB1 and CB2 receptors. nih.gov

Table 2: Enantioselective Activity of an N-Arylpiperidine-3-carboxamide Antimelanoma Compound

| Compound Configuration | Senescence-Inducing Activity (EC50) | Reference |

| (R)-configuration (Compound 19) | > 4 µM | nih.govacs.org |

| (S)-configuration (Compound 20) | 0.27 µM | nih.govacs.org |

| Racemic Mixture (Compound 1) | 1.24 µM | nih.gov |

Pharmacophore modeling helps to rationalize the observed enantioselective activity by defining the key three-dimensional features required for biological function. For the N-arylpiperidine-3-carboxamide series with antimelanoma activity, a six-point pharmacophore hypothesis was developed. nih.gov This model includes one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable group, and three aromatic ring features. nih.gov

The model successfully explained the difference in activity between the (S) and (R)-enantiomers. The more active (S)-configuration was able to align all its key features perfectly with the pharmacophore model. nih.gov In contrast, the less active (R)-enantiomer showed a notable misalignment due to the different angular orientation of its substituents. Specifically, an aromatic ring feature in the model could not be mapped to the centroid of the corresponding aromatic ring in the (R)-enantiomer, providing a structural explanation for its diminished activity. nih.gov

Functional Group Contributions to Pharmacological Profile

In Cathepsin K inhibitors based on this scaffold, molecular docking studies have provided insight into these contributions. mdpi.com

Carbonyl Group: The oxygen atom of the carboxamide's carbonyl group engages in crucial hydrogen bond interactions with amino acid residues like Trp26 and Gly65 in the active site of Cat K. mdpi.com

Amide Group: The amide NH acts as a hydrogen bond donor, forming a classical hydrogen bond with the side chain of Asn161. mdpi.com

Piperidine Ring: The piperidyl group itself contributes to binding through σ-π hydrophobic interactions with residues such as Tyr67. mdpi.com

Substituents: A phenyl group attached to the piperidine nitrogen via a sulfonyl linker can form π-π hydrophobic interactions with Tyr67, while a chlorobenzene (B131634) ring on the carboxamide nitrogen can participate in both σ-π and π-π interactions with Cys25 and His162. mdpi.com

Similarly, for the antimelanoma derivatives, the pharmacophore model identified the carbonyl group of the 3-carboxamide as a key hydrogen-bond acceptor and the piperidine nitrogen as contributing to both hydrophobic and positively ionizable features, demonstrating the multi-faceted role of the core structure in ligand binding. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Piperidine-3-carboxamide Design

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to improve compound properties while retaining desired biological activity. nih.govrsc.org These approaches have been applied to piperidine-3-carboxamide derivatives and related structures.

Bioisosteric replacement of the piperidine ring itself has been explored. In the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, a piperazine (B1678402) ring was successfully replaced with aminopiperidines to improve metabolic stability. nih.gov While not a direct replacement of a piperidine-3-carboxamide, this demonstrates the feasibility of interchanging six-membered nitrogenous heterocycles to optimize pharmacokinetic properties. The importance of the piperidine ring's integrity for certain activities is highlighted by the finding that replacing it with smaller rings like pyrrolidine or azetidine diminishes antimelanoma activity. nih.gov

Bioisosteric replacement can also be applied to the carboxamide portion of the molecule. In the design of CB1 cannabinoid receptor antagonists, the pyrazole-3-carboxamide moiety of rimonabant (B1662492) was successfully replaced with a 5-alkyl oxadiazole ring. nih.govrsc.org This led to a novel class of antagonists with excellent potency and selectivity, showing that the carboxamide can be effectively mimicked by other functional groups with similar electronic and steric properties. nih.govrsc.org

Scaffold hopping has been used to design novel fused piperidine-type antagonists for the neurokinin-3 receptor (NK3R). nih.gov By designing and synthesizing a series of heterocyclic scaffolds to replace a triazolopiperazine substructure, researchers identified an isoxazolo[3,4-c]piperidine derivative with moderate antagonistic activity and improved environmental decomposability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity, providing predictive models to guide the design of new, more potent analogues. dntb.gov.ua

For the series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, atom-based 3D-QSAR studies were performed. nih.gov The resulting models were visualized using contour maps, which indicate regions where certain properties are favorable or unfavorable for activity. For example, blue cubes in the contour map indicated areas where bulky groups would increase activity, while red cubes highlighted regions where such groups would be detrimental. nih.gov This model provided detailed guidance for substitution patterns, such as suggesting that substituents at the 2-position of a pyrrole (B145914) ring would increase activity, whereas substitutions at the 3- and 5-positions would decrease it. nih.gov

In a separate study, 3D-QSAR modeling was employed in the design of piperidine carboxamide derivatives as potent anaplastic lymphoma kinase (ALK) inhibitors. dntb.gov.ua These models, in conjunction with other computational methods, are powerful tools for optimizing lead compounds and rationally designing novel inhibitors based on the piperidine carboxamide scaffold. dntb.gov.ua

Computational and in Silico Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as N-methylpiperidine-3-carboxamide, and a protein target.

Ligand-Protein Interaction Analysis

A crucial aspect of molecular docking is the analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex. For this compound, a hypothetical ligand-protein interaction analysis would identify the specific amino acid residues that form key contacts with the molecule.

Table 1: Hypothetical Ligand-Protein Interaction Analysis for this compound

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amide N-H, Piperidine (B6355638) N-H | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Piperidine ring, Methyl group | Leucine, Isoleucine, Valine, Phenylalanine |

Note: This table is illustrative and not based on published experimental data for this compound.

Binding Affinity Prediction and Optimization

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed in kcal/mol. A lower binding energy generally indicates a more stable complex. While no specific binding affinity data for this compound against any particular target has been published, studies on related piperidine carboxamide derivatives have utilized this approach to prioritize compounds for synthesis and biological testing. arabjchem.org Optimization of the this compound scaffold would involve chemical modifications to enhance these predicted binding affinities.

Target Prediction and Activity Spectrum Analysis

Target prediction tools utilize the chemical structure of a compound to forecast its potential biological targets. These in silico methods compare the features of the query molecule to databases of known ligands and their corresponding targets. For this compound, such an analysis could suggest potential protein families with which it might interact, guiding experimental validation. However, no specific target prediction studies for this compound have been reported in the literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, an MD simulation could reveal its conformational flexibility and the stability of its different spatial arrangements (conformers). This is particularly relevant for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. Studies on other piperidine derivatives have employed MD simulations to assess the stability of ligand-protein complexes. arabjchem.org

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Hypothetical Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD value would indicate the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Higher RMSF values for certain parts of the molecule would indicate greater flexibility. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A consistent Rg value would suggest a stable overall conformation. |

Note: This table is illustrative and not based on published experimental data for this compound.

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the absence of a known target for this compound, ligand-based drug design approaches could be employed. These methods use the structure of a known active molecule to identify other compounds with similar properties that might also be active. If this compound were found to have a desirable biological activity, its structure could be used as a query in virtual screening campaigns to identify structurally similar and potentially more potent analogs.

Lead Optimization and Drug Discovery Initiatives

Iterative Design, Synthesis, and Evaluation Cycles

The core of lead optimization lies in a cyclical process of designing, synthesizing, and evaluating new chemical entities. The N-methylpiperidine-3-carboxamide scaffold is particularly amenable to this approach. For instance, in the development of novel antiproliferative agents, researchers have utilized a design strategy that involves coupling various amidoximes with a piperic acid precursor, which shares structural similarities with the piperidine (B6355638) ring system. nih.gov This iterative process allows for the systematic exploration of the chemical space around the core scaffold.

A notable example of this iterative cycle can be seen in the development of cathepsin K inhibitors for the treatment of osteoporosis. mdpi.com Starting with a fragment hit, a series of piperidine-3-carboxamide derivatives were designed and synthesized. mdpi.com This involved introducing a benzylamine (B48309) group to enhance interactions with the target enzyme's P3 pocket. mdpi.com The subsequent evaluation of these compounds for their inhibitory activity against cathepsin K guided the next round of design modifications, exemplifying the iterative nature of modern drug discovery. mdpi.com

Enhancement of Potency and Selectivity

A primary goal of lead optimization is to increase a compound's potency against its intended target while minimizing off-target effects. The this compound scaffold has proven to be a fertile ground for such enhancements. In the aforementioned study on cathepsin K inhibitors, a series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated. mdpi.com One compound, H-9, emerged with a potent IC50 value of 0.08 µM, demonstrating a significant enhancement in inhibitory activity. mdpi.com

Similarly, in the development of opioid antagonists, the N-substituent of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives was systematically modified to improve potency and selectivity. nih.gov This research highlighted that the conformation of the N-substituent plays a crucial role in achieving high binding affinity and selectivity for the µ-opioid receptor. nih.gov These findings underscore the importance of stereochemistry and conformational analysis in optimizing the pharmacological profile of piperidine-based scaffolds. nih.govresearchgate.net

Strategies for Improving Bioavailability and Metabolic Stability

A compound's journey through the body is fraught with challenges, including metabolic breakdown and poor absorption. A key aspect of lead optimization is, therefore, to improve a compound's pharmacokinetic properties. Research into atypical dopamine (B1211576) transporter (DAT) inhibitors has shown that bioisosteric replacement of a piperazine (B1678402) ring with a piperidine moiety can significantly improve metabolic stability. nih.gov

Development of this compound as a Drug Scaffold

The utility of a molecular scaffold is determined by its ability to serve as a foundation for a diverse range of compounds with therapeutic potential. The piperidine ring, a core component of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. researchgate.netmdpi.com

The chiral nature of many piperidine-containing drugs adds another layer of complexity and opportunity. researchgate.net The introduction of a chiral center can significantly influence a molecule's biological activity and selectivity. researchgate.net The this compound scaffold, with its potential for stereoisomerism, offers medicinal chemists a powerful tool for fine-tuning the pharmacological properties of new drug candidates. researchgate.netnih.gov The systematic synthesis of various isomers of substituted piperidines allows for a thorough exploration of 3D chemical space, which is crucial for modern fragment-based drug discovery. nih.gov

Preclinical Candidate Identification and Characterization

The culmination of a successful lead optimization program is the identification of a preclinical candidate that exhibits a desirable balance of potency, selectivity, and pharmacokinetic properties. The this compound scaffold has contributed to the development of several such candidates. For instance, in the pursuit of new anticonvulsant agents, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and evaluated. researchgate.net Several of these compounds demonstrated significant in vitro permeability across the blood-brain barrier and potent in vivo anticonvulsant activity. researchgate.net

In the field of oncology, derivatives of the related chromenopyridine scaffold have shown interesting anticancer profiles, particularly against luminal breast cancer subtypes. mdpi.com Furthermore, in the context of osteoporosis research, the cathepsin K inhibitor H-9, a piperidine-3-carboxamide derivative, demonstrated in vitro anti-bone resorption effects comparable to a clinical trial candidate. mdpi.com These examples highlight the potential of the this compound scaffold to yield promising preclinical drug candidates across a range of therapeutic areas.

Metabolism and Pharmacokinetic Studies

In Vitro Metabolic Stability Assessment

The initial assessment of a compound's metabolic stability provides a forecast of its persistence in the body. These studies are typically conducted using liver microsomes, which contain the primary enzymes responsible for drug metabolism.

Research on various piperidine-3-carboxamide derivatives has demonstrated that their structural features significantly influence their stability. For instance, in a study of N-arylpiperidine-3-carboxamide derivatives, phase I metabolic stability studies confirmed that lead compounds were sufficiently stable for in vivo testing nih.gov. The stability of these compounds is a key factor in their potential for further development.

In vitro metabolic stability is often quantified by the half-life (t½) of the compound when incubated with liver microsomes. A study focused on improving the metabolic stability of a potent soluble epoxide hydrolase (sEH) inhibitor with a piperidine-amide structure highlighted the importance of this parameter. The lead compound in this study initially showed a moderate half-life in human liver microsomes. Through isosteric modifications, researchers were able to generate analogues with slower metabolism in both human and rat liver microsomes nih.gov. This suggests that targeted chemical modifications to the N-methylpiperidine-3-carboxamide scaffold could enhance its metabolic stability.

The following table summarizes the in vitro metabolic stability data for a lead piperidine-derived amide and its more stable analogue in rat and human liver microsomes, illustrating the impact of chemical modification on metabolic clearance nih.gov.

| Compound | Rat Liver Microsome t½ (min) | Human Liver Microsome t½ (min) |

| Lead Compound 3 | 26 | Moderate |

| Analog 3i | >60 | >240 |

This data underscores the potential for structural optimization to improve the pharmacokinetic properties of compounds containing the piperidine-carboxamide core.

Elucidation of Metabolic Pathways

Once a compound's stability is understood, the next step is to identify the specific biochemical transformations it undergoes. For compounds featuring a piperidine (B6355638) ring, several metabolic pathways are common.

N-demethylation is a primary metabolic route for many compounds containing an N-methyl group, including those with an N-methylpiperidine moiety. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver researchgate.net. The removal of the methyl group often results in a primary or secondary amine, which can then undergo further metabolic reactions.

Studies on compounds with an N-methyl piperidine ring, such as the anti-cancer drug Tepotinib, have confirmed N-demethylation as a significant metabolic pathway. Liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Tepotinib's metabolism in human liver microsomes identified a metabolite corresponding to the loss of a methyl group from the piperidine ring nih.gov. This enzymatic N-demethylation is a crucial step in the biotransformation of such molecules researchgate.net.

Oxidative metabolism is another key pathway for piperidine derivatives. Oxidation can occur at various positions on the piperidine ring, leading to the formation of hydroxylated metabolites or lactams researchgate.net. For Tepotinib, which contains a piperidine ring, oxidation was identified as one of three major metabolic pathways, resulting in an increase of 14 mass-to-charge ratio units, indicative of the addition of an oxygen atom nih.gov.

The specific site of oxidation on the piperidine ring can be influenced by the presence and position of other substituents. Studies involving the oxidation of various methylpiperidine derivatives have shown that the reaction can lead to the formation of different isomeric lactams, highlighting the complexity of these metabolic transformations researchgate.net.

Bioactivation is a process where a parent drug is metabolized to a reactive species that can covalently bind to cellular macromolecules. For cyclic tertiary amines like the N-methylpiperidine moiety, a potential bioactivation pathway involves the formation of an iminium ion nih.gov.

In the case of Tepotinib, its chemical structure, which includes an N-methyl piperidine ring, was found to be susceptible to bioactivation. The metabolic process led to the generation of iminium ions, which are reactive intermediates. These intermediates can be trapped by nucleophiles, and their characterization provides evidence of the bioactivation pathway nih.gov. The elucidation of such mechanisms is critical for understanding the full metabolic profile of this compound and its derivatives.

In Vivo Pharmacokinetic Profiling in Animal Models

To understand how a compound behaves in a whole organism, in vivo pharmacokinetic studies in animal models are essential. These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Pharmacokinetic studies are crucial for determining how a drug is absorbed and distributed throughout the body. Such studies often involve administering the compound to animal models, such as rats or rabbits, and then measuring its concentration in blood samples taken at various time points phcogj.com. This data helps in constructing a plasma concentration-time curve, from which key pharmacokinetic parameters can be derived.

The table below presents a hypothetical representation of plasma concentration over time for a compound with rapid absorption and elimination, based on findings for related structures researchgate.net.

| Time (minutes) | Plasma Concentration (ng/mL) |

| 5 | 150 |

| 10 | 200 |

| 30 | 120 |

| 60 | 60 |

| 120 | 15 |

This type of data is vital for understanding the dynamic processes that a compound like this compound would undergo in an in vivo setting.

Lack of Scientific Data Prevents Detailing of this compound's Elimination and Excretion

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the metabolism, elimination, and excretion of the chemical compound this compound were found. The request for an article focusing solely on the elimination and excretion mechanisms of this compound, including detailed research findings and data tables, cannot be fulfilled due to the absence of available public research on this specific topic.

Searches for pharmacokinetic data on this compound did not yield any relevant results. The existing literature focuses on related but structurally distinct molecules. For instance, research is available for complex pharmaceutical compounds that incorporate a piperidine carboxamide structure as part of a larger molecule. However, the pharmacokinetic properties of such complex drugs cannot be extrapolated to predict the behavior of the simpler this compound.

Similarly, while information exists on the metabolism of piperidine itself and other derivatives, this information is not directly applicable to this compound. The specific metabolic pathways, and the subsequent routes and rates of elimination and excretion, are highly dependent on the exact chemical structure of a compound. Without dedicated studies on this compound, any discussion of its pharmacokinetic profile would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions for N Methylpiperidine 3 Carboxamide

Exploration of Novel Therapeutic Indications

Future research will likely expand the therapeutic applications of N-methylpiperidine-3-carboxamide derivatives beyond their current scope. The inherent versatility of the piperidine (B6355638) scaffold allows for molecular modifications that can target a wide array of biological pathways.

Oncology: A significant area of exploration is in cancer therapy. Derivatives of N-arylpiperidine-3-carboxamide have been identified for their ability to induce a senescence-like phenotype in human melanoma cells, demonstrating potent antiproliferative activity in vitro. nih.gov Future work could focus on identifying the specific molecular targets responsible for this effect and evaluating in vivo efficacy. nih.gov Furthermore, piperidine-based molecules are being designed as multi-targeted kinase inhibitors, simultaneously targeting pathways involving EGFR, BRAF, and CDK2, which could offer an alternative to combination therapies and potentially reduce drug resistance. nih.gov Other research has shown that piperidine derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms like hCA IX and hCA XII, which are validated targets for cancer treatment due to their role in pH regulation and survival of tumor cells. nih.gov

Metabolic and Inflammatory Diseases: The scaffold is a promising starting point for developing treatments for metabolic and bone-related disorders. A series of piperidine-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of Cathepsin K, an enzyme implicated in osteoporosis. nih.govnih.gov One derivative, compound H-9, demonstrated anti-bone resorption effects comparable to a clinical trial candidate and increased bone mineral density in animal models of osteoporosis. nih.gov Additionally, novel piperidine derivatives are being developed as extracellular arginase inhibitors for potential use in treating malignancies, asthma, and cardiovascular disease. nih.gov

Neurodegenerative and CNS Disorders: The neuropharmacological potential of this scaffold is another critical research avenue. The (3R)-N-methylpiperidine-3-carboxamide structure has been studied for its potential as an antagonist of glutamate (B1630785) receptors, suggesting applications in treating anxiety, depression, and schizophrenia. nih.gov Derivatives have also been investigated as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease and as dual-acting antagonists of histamine (B1213489) H3 and sigma-1 receptors for novel pain therapies. mdpi.comthieme-connect.com

Development of Advanced Synthetic Methodologies

The efficient and stereoselective synthesis of this compound and its analogues is paramount for drug development. Future research will focus on creating more advanced, cost-effective, and scalable synthetic strategies.

Current methods often involve the coupling of a substituted 3-piperidinecarboxylic acid intermediate with a corresponding amine. nih.gov However, broader and more innovative approaches are being developed for the piperidine core itself. Key areas for future development include:

Asymmetric Synthesis and Catalysis: Given that the biological activity of chiral piperidines is often dependent on their stereochemistry, developing robust methods for asymmetric synthesis is crucial. thieme-connect.com Future methodologies will likely involve advanced catalytic systems, such as chiral cobalt or rhodium catalysts, for the stereoselective hydrogenation of pyridine (B92270) precursors. mdpi.comvulcanchem.com This allows for precise control over the three-dimensional structure of the final compound, which is essential for optimizing interactions with biological targets.

Cascade and One-Pot Reactions: To improve efficiency and reduce waste, researchers are developing cascade reactions that form the piperidine ring in a single, continuous process. Examples include the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes and one-pot cyclization/reduction cascades of halogenated amides. nih.gov These methods streamline the synthetic process, avoiding the need to isolate and purify intermediates.

Fragment-Based Synthesis: A forward-looking approach involves the synthesis of diverse libraries of piperidine-based fragments with varied three-dimensional shapes. rsc.org By creating a collection of regio- and diastereoisomers of simple piperidine building blocks, such as methyl-substituted pipecolinates, medicinal chemists can rapidly explore the chemical space around a target protein. rsc.org This strategy, combining innovative synthesis like diastereoselective lithiation with conformational analysis, accelerates the discovery of novel lead compounds. rsc.org

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

A comprehensive understanding of how this compound derivatives interact with their intended targets and other biological molecules is crucial for developing safer and more effective drugs.

Future research must focus on:

Target Engagement and Mechanism of Action: While some mechanisms are known, such as the inhibition of Cathepsin K for osteoporosis, the precise molecular interactions often require further clarification. nih.govnih.gov For derivatives that induce senescence in cancer cells, the exact protein target remains to be identified. nih.gov Future studies will employ techniques like molecular docking, X-ray crystallography, and advanced biochemical assays to map the binding modes and elucidate the structural basis for activity. For example, docking studies have revealed how certain derivatives form hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K. nih.gov

Identifying and Mitigating Off-Target Effects: A significant challenge in drug development is minimizing unintended interactions that can lead to adverse effects. For Cathepsin K inhibitors, concerns have been raised about off-target inhibition at non-bone sites, which could lead to cardiovascular or dermatological issues. nih.govfrontiersin.org Similarly, piperidine-based carbonic anhydrase inhibitors must be designed for selectivity to avoid inhibiting off-target isoforms like hCA I. nih.gov Future research will need to integrate systematic off-target profiling early in the drug discovery process. This involves screening compounds against a broad panel of receptors, enzymes, and ion channels to proactively identify potential liabilities.

Exploring Polypharmacology: In some cases, engaging multiple targets can be therapeutically beneficial. The development of dual-acting ligands, such as those targeting both histamine H3 and sigma-1 receptors for pain, is a growing area of interest. thieme-connect.com Future work will explore this "polypharmacology" concept, designing single molecules that can modulate multiple disease-relevant pathways to enhance efficacy and overcome resistance. This requires a deep understanding of both the desired and undesired secondary targets. nih.gov

Addressing Challenges in Bioavailability and Resistance

For any drug candidate to be successful, it must reach its target in the body in sufficient concentrations (bioavailability) and maintain its effectiveness over time without inducing resistance. These are critical areas of future research for this compound derivatives.

Improving Oral Bioavailability: Low oral bioavailability is a common hurdle for many drug candidates, including some piperidine derivatives. researchgate.net This can be due to poor absorption, rapid metabolism in the liver or gut wall, or active removal from cells by efflux transporters like P-glycoprotein (P-gp). researchgate.netmims.com Future strategies to overcome these issues include:

Structural Modification: Altering the chemical structure to block sites of metabolism or improve physicochemical properties like solubility and permeability. mdpi.com Introducing chiral piperidine scaffolds can be a strategy to improve pharmacokinetic properties. thieme-connect.com

Prodrug Approaches: Designing inactive precursor molecules (prodrugs) that are converted into the active drug inside the body, bypassing initial metabolic barriers. nih.govmdpi.com

Formulation Strategies: Developing advanced formulations, such as lipid-based systems or nanoparticles, to protect the drug and enhance its absorption. mdpi.comnih.gov

Co-administration with Bioenhancers: Using agents like piperine (B192125) (an alkaloid from black pepper) that can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the concentration and bioavailability of the co-administered drug. jddtonline.info

Understanding and Overcoming Drug Resistance: The development of resistance can render a previously effective drug useless. The primary mechanisms often involve increased expression of drug efflux pumps (e.g., P-gp, BCRP) or mutations in the drug's target protein. nih.gov For inhibitors targeting enzymes like Cathepsin K or L, resistance can emerge through various cellular adaptations. mdpi.comphysiology.org Research will focus on:

Identifying Resistance Mechanisms: Studying how cancer cells or pathogens adapt to long-term exposure to specific this compound derivatives.

Developing Resistance-Breaking Compounds: Designing next-generation inhibitors that are unaffected by known resistance mutations or that can inhibit the resistance-conferring mechanisms themselves. For instance, inhibiting Cathepsin L has been shown to prevent and reverse drug resistance in cancer cells. physiology.org

Combination Therapies: Combining the primary drug with an agent that counteracts the resistance mechanism, such as a P-gp inhibitor.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new drugs based on the this compound scaffold. These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. nih.govresearchgate.net

Future applications in this area include:

Predictive Modeling for ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before they are synthesized. mdpi.com This allows chemists to prioritize candidates with a higher probability of success, reducing the time and cost associated with failed experiments.

High-Throughput Virtual Screening (HTVS): AI and ML algorithms can screen massive virtual libraries of potential this compound derivatives against a specific biological target. researchgate.net This process can identify novel hit compounds with a much higher success rate than traditional screening methods. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high potency against a target and low predicted toxicity. This approach can explore novel chemical space and generate innovative drug candidates that a human chemist might not have conceived.

Lead Optimization and Overcoming Challenges: ML can be used to address specific challenges like toxicity or poor efficacy. By analyzing structure-activity and structure-toxicity relationships from existing data, models can suggest specific molecular modifications to improve a compound's profile. For example, a machine-learning approach was successfully used to redesign the antibiotic gramicidin (B1672133) S, increasing its therapeutic window by 42-fold by identifying modifications that reduced its toxicity while maintaining potency. acs.org A similar strategy could be applied to optimize derivatives of this compound.

Q & A

Q. What are the established synthetic routes for N-methylpiperidine-3-carboxamide, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step protocols involving:

- Amide bond formation : Coupling piperidine-3-carboxylic acid derivatives with methylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Chirality control : Use of N-methylpiperidine as a base to minimize racemization during coupling steps, as demonstrated in peptide synthesis protocols .

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement. For example, polar aprotic solvents like DMF enhance coupling efficiency but may require stringent drying .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm methyl group placement and piperidine ring conformation (e.g., axial vs. equatorial substituents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and detect isotopic patterns .

- X-ray Crystallography : For absolute stereochemistry determination, though crystallization may require co-crystallization agents due to low melting points .

Q. How should researchers handle stability and storage of this compound?

- Storage conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Stability assays : Monitor via HPLC or TLC over time; degradation products (e.g., hydrolyzed carboxylic acid) indicate moisture exposure .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?

- Base selection : N-Methylpiperidine reduces racemization in mixed anhydride-mediated couplings compared to stronger bases like triethylamine .

- Low-temperature reactions : Conduct couplings at 0–4°C to slow base-catalyzed epimerization .

- Chiral HPLC : Validate enantiopurity post-synthesis; deviations >2% require reprocessing .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs) .

- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize analogs .

- MD simulations : Assess conformational stability of the piperidine ring in solvent or protein-bound states .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

- Orthogonal assays : Combine enzymatic inhibition (e.g., IC) with cellular uptake studies (e.g., LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .

- Meta-analysis : Compare datasets across literature for consistency in assay conditions (e.g., pH, co-solvents) .

- Counter-screening : Test against off-target receptors to rule out non-specific effects .

Q. How do solvent and pH affect the stability of this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.